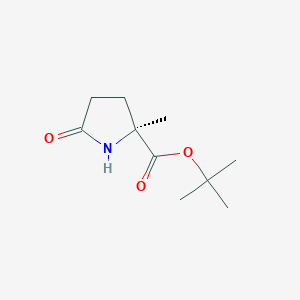

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate

Description

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate: is an organic compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a tert-butyl ester group, a methyl group, and a ketone functional group on the pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMVPTHFTIAYBB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC(=O)N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882392-64-5 | |

| Record name | tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as an amino acid derivative.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: In industrial settings, the production of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is primarily used as a building block in organic synthesis. Its applications include:

- Peptide Synthesis : The compound is employed to protect amino acids during peptide formation, allowing for selective reactions that yield high-purity peptides. This protective mechanism is crucial for maintaining the integrity of synthesized compounds.

- Reaction Mechanisms : It serves as a tool for studying reaction mechanisms and developing new synthetic methodologies, contributing to advancements in organic chemistry.

Biological Applications

In biological contexts, this compound has several notable applications:

- Synthesis of Bioactive Compounds : It is utilized in creating biologically active molecules, including pharmaceuticals and agrochemicals.

- NMR Studies : The compound acts as a probe in nuclear magnetic resonance studies to investigate macromolecular complexes, aiding in structural biology research.

Pharmacological Applications

The compound has been investigated for its potential pharmacological properties:

- Drug Development : It serves as an intermediate in the synthesis of therapeutic agents, with ongoing research into its biological activities and effects on disease mechanisms.

- Modulating Biological Pathways : Studies suggest that compounds similar to tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate may influence various biological pathways, potentially leading to new therapeutic strategies.

Peptide Synthesis Efficiency

A study demonstrated that using tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate significantly improved the yield and purity of cyclic peptides compared to traditional methods. This highlights its efficiency as a protective agent in peptide synthesis.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine carboxylates exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics based on the structural motifs present in these compounds.

Pharmacological Investigations

Compounds related to tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate have been studied for their roles in modulating protein interactions related to disease mechanisms. This line of research could lead to novel treatments for various conditions influenced by protein function.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to modulate biological responses .

Comparison with Similar Compounds

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxamide: Similar structure but with an amide group instead of an ester group.

tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

tert-butyl (2S)-2-methyl-5-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a ketone group.

Uniqueness: tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the tert-butyl ester group provides steric hindrance, affecting the compound’s reactivity and stability. Additionally, the ketone group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

Introduction

Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is a pyrrolidine carboxylate compound widely recognized for its applications in organic synthesis, particularly in peptide synthesis. This compound's unique structure, characterized by a tert-butyl ester group and a ketone functional group, facilitates its role as a versatile intermediate in various biochemical processes. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is , with a molecular weight of approximately 199.25 g/mol. The presence of the tert-butyl group provides steric hindrance, which significantly influences the compound's reactivity and stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 199.25 g/mol |

| Functional Groups | Tert-butyl ester, Ketone |

| Stereochemistry | (2S) |

Target Interactions

Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate primarily interacts with amino acids during peptide synthesis. The tert-butyl group protects amino acids from unwanted reactions, enhancing selectivity in the formation of peptides. This protective mechanism is crucial in maintaining the integrity of the synthesized compounds.

Biochemical Pathways

The compound plays a significant role in the biochemical pathways associated with protein synthesis. By facilitating the formation of peptide bonds, it aids in the construction of complex proteins necessary for various biological functions.

Pharmacokinetics

The pharmacokinetic profile of tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate indicates that its bioavailability is influenced by its structural characteristics. The steric hindrance provided by the tert-butyl group can affect absorption rates and metabolic stability, making it an essential consideration in drug design and development.

Peptide Synthesis

Tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate is extensively used in synthetic organic chemistry for peptide synthesis. Its ability to selectively protect amino acids allows for controlled reactions that yield high-purity peptides. The compound's role as a building block has been demonstrated in various studies focusing on the synthesis of biologically active peptides.

Case Studies

- Peptide Synthesis Efficiency : A study highlighted the efficiency of using tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate in synthesizing cyclic peptides. The results indicated that this compound significantly improved yield and purity compared to traditional methods .

- Antimicrobial Activity : Although primarily utilized for peptide synthesis, derivatives of pyrrolidine carboxylates have shown antimicrobial properties. Research indicates that compounds with similar structural motifs exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Pharmacological Applications : In pharmacological contexts, compounds like tert-butyl (2S)-2-methyl-5-oxopyrrolidine-2-carboxylate have been investigated for their roles in modulating biological pathways related to disease mechanisms, particularly through their influence on protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.